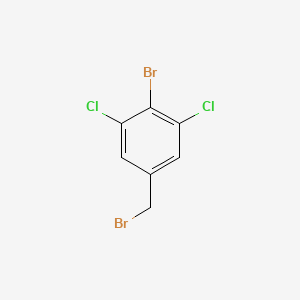
2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene is an organic compound characterized by the presence of bromine and chlorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene typically involves the bromination of 1,3-dichlorobenzene. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reaction. The reaction conditions often include a solvent like carbon tetrachloride or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 2-bromo-5-methyl-1,3-dichlorobenzene.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 2-bromo-5-methyl-1,3-dichlorobenzene.
Scientific Research Applications
2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Agrochemicals: Employed in the production of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine and chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, allowing for the introduction of various functional groups. This reactivity is exploited in organic synthesis to create a wide range of derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxybenzyl bromide
- 2-Bromo-5-iodo-thiophene
- 2-Bromo-5-fluorobenzyl bromide
Uniqueness
2-Bromo-5-(bromomethyl)-1,3-dichlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct reactivity patterns compared to other similar compounds. This makes it a valuable intermediate in the synthesis of various organic compounds.
Properties
Molecular Formula |
C7H4Br2Cl2 |
|---|---|
Molecular Weight |
318.82 g/mol |
IUPAC Name |
2-bromo-5-(bromomethyl)-1,3-dichlorobenzene |
InChI |
InChI=1S/C7H4Br2Cl2/c8-3-4-1-5(10)7(9)6(11)2-4/h1-2H,3H2 |
InChI Key |
IFCDXNBZOIXGBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















